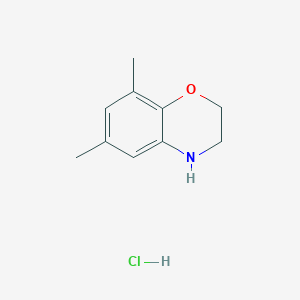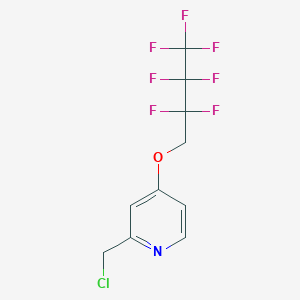
2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group at the second position and a heptafluorobutoxy group at the fourth position of the pyridine ring. The heptafluorobutoxy group is notable for its high fluorine content, which imparts unique chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloromethylpyridine and 2,2,3,3,4,4,4-heptafluorobutanol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.
Catalysts: A base, such as potassium carbonate or sodium hydride, is often used to deprotonate the alcohol group of 2,2,3,3,4,4,4-heptafluorobutanol, facilitating its nucleophilic attack on the chloromethyl group of 2-chloromethylpyridine.
Reaction Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反应分析
Types of Reactions
2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of partially or fully reduced pyridine derivatives.
科学研究应用
2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability due to the presence of fluorine atoms.
作用机制
The mechanism of action of 2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the heptafluorobutoxy group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluoropropoxy)pyridine: Similar structure but with a shorter fluorinated alkoxy chain.
2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluoroethoxy)pyridine: Similar structure but with an even shorter fluorinated alkoxy chain.
2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluoropentoxy)pyridine: Similar structure but with a longer fluorinated alkoxy chain.
Uniqueness
2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine is unique due to the specific length of its heptafluorobutoxy chain, which provides a balance between lipophilicity and steric effects. This balance can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
属性
IUPAC Name |
2-(chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF7NO/c11-4-6-3-7(1-2-19-6)20-5-8(12,13)9(14,15)10(16,17)18/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOZIXCLLBNILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCC(C(C(F)(F)F)(F)F)(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2472749.png)
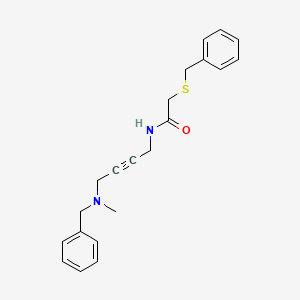

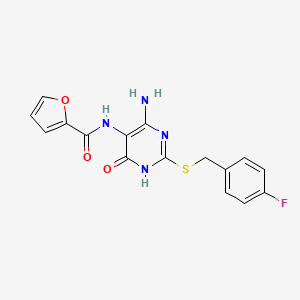
![(2Z)-5-(hydroxymethyl)-2-[(2-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2472755.png)
![1-(3,4-dimethylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2472756.png)
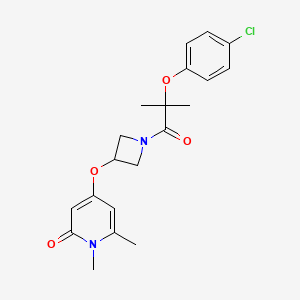

![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2472763.png)
![2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2472764.png)

![1-Benzyl-3'-(4-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2472766.png)
